molecular formula C13H22O2 B3054384 2-Cyclohexen-1-one, 2,6,6-trimethyl-3-(2-methylpropoxy)- CAS No. 60068-02-2

2-Cyclohexen-1-one, 2,6,6-trimethyl-3-(2-methylpropoxy)-

Cat. No. B3054384
CAS No.: 60068-02-2
M. Wt: 210.31 g/mol
InChI Key: SXLMFWKZJWAAIB-UHFFFAOYSA-N
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Patent
US04157345

Procedure details

The compound 2,6,6-trimethylcyclohexen-1,3-dione (43.6 g) was added to a mixture of benzene (250 ml), isobutanol (50 ml) and PTSA (500 mg) and heated under reflux for 3 hr in conjunction with a Dean and Stark water separator. The reaction was then cooled to room temperature, washed with aqueous sodium carbonate solution and brine and taken to dryness "in vacuo". Distillation of residue through a 6" vacuum jacketed vigreaux column yielded pure 2,6,6-trimethyl-3-isobutoxycyclohex-2-en-1 one (54.6 g) bp 104°-107°.
Name
2,6,6-trimethylcyclohexen-1,3-dione
Quantity
43.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[C:7](=[O:8])[CH:6]=[CH:5][C:4]([CH3:10])([CH3:9])[C:3]1=[O:11].C1C=CC=CC=1.[CH2:18](O)[CH:19]([CH3:21])[CH3:20].CC1C=CC(S(O)(=O)=O)=CC=1>O>[CH3:1][C:2]1[C:3](=[O:11])[C:4]([CH3:10])([CH3:9])[CH2:5][CH2:6][C:7]=1[O:8][CH2:18][CH:19]([CH3:21])[CH3:20]

Inputs

Step One
Name
2,6,6-trimethylcyclohexen-1,3-dione
Quantity
43.6 g
Type
reactant
Smiles
CC1C(C(C=CC1=O)(C)C)=O
Name
Quantity
250 mL
Type
reactant
Smiles
C1=CC=CC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
C(C(C)C)O
Name
Quantity
500 mg
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
WASH
Type
WASH
Details
washed with aqueous sodium carbonate solution and brine
DISTILLATION
Type
DISTILLATION
Details
Distillation of residue through a 6" vacuum

Outcomes

Product
Name
Type
product
Smiles
CC=1C(C(CCC1OCC(C)C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 54.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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